molecular formula C11H15NO2S B14484917 S-(2-Phenoxyethyl) dimethylcarbamothioate CAS No. 65473-65-6

S-(2-Phenoxyethyl) dimethylcarbamothioate

Cat. No.: B14484917
CAS No.: 65473-65-6
M. Wt: 225.31 g/mol
InChI Key: FFDKGXJFDWHQAS-UHFFFAOYSA-N
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Description

S-(2-Phenoxyethyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a phenoxyethyl group attached to the sulfur atom of the carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Phenoxyethyl) dimethylcarbamothioate typically involves the reaction of 2-phenoxyethanol with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Phenoxyethanol+Dimethylthiocarbamoyl chlorideS-(2-Phenoxyethyl) dimethylcarbamothioate+HCl\text{2-Phenoxyethanol} + \text{Dimethylthiocarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxyethanol+Dimethylthiocarbamoyl chloride→S-(2-Phenoxyethyl) dimethylcarbamothioate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(2-Phenoxyethyl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

S-(2-Phenoxyethyl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(2-Phenoxyethyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
  • Phenoxyethyl piperidine
  • Phenoxyethyl morpholine

Uniqueness

S-(2-Phenoxyethyl) dimethylcarbamothioate is unique due to its specific structural features, such as the phenoxyethyl group and the carbamothioate moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenoxyethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

65473-65-6

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

S-(2-phenoxyethyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(13)15-9-8-14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

FFDKGXJFDWHQAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCOC1=CC=CC=C1

Origin of Product

United States

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